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Compound of Interest

Compound Name: Egfr-IN-120

Cat. No.: B15615283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of EGFR-IN-120, a potent and selective inhibitor of the Epidermal Growth

Factor Receptor (EGFR). This document is intended for researchers, scientists, and

professionals involved in drug discovery and development, offering detailed information on the

compound's mechanism of action, experimental data, and relevant protocols.

Chemical Structure and Properties
EGFR-IN-120, a 4,6-disubstituted pyrimidine compound, is a small molecule inhibitor designed

to target the ATP-binding site of the EGFR kinase domain.[1][2] Its fundamental chemical and

physical properties are summarized below.

Table 1: Chemical Identification of EGFR-IN-120[3]
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Identifier Value

IUPAC Name
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-

yl]amino]phenyl]cyclopropanecarboxamide

CAS Number 879127-07-8

Molecular Formula C₂₁H₁₈F₃N₅O

SMILES
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(

=C3)NC4=CC=CC(=C4)C(F)(F)F

Synonyms EGFR Inhibitor, EGFR-IN-12

Table 2: Physicochemical Properties of EGFR-IN-120[3][4]

Property Value

Molecular Weight 413.4 g/mol

Appearance Solid powder

Purity >98% (as specified by supplier)

Solubility Soluble in DMSO

Mechanism of Action and Biological Activity
EGFR-IN-120 functions as a potent, ATP-competitive, and irreversible inhibitor of EGFR.[1][5]

By binding to the kinase domain, it prevents the autophosphorylation of the receptor, a critical

step in the activation of downstream signaling pathways.[1][6] This blockade of EGFR signaling

ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer

cells dependent on this pathway.[1][3]

Kinase Inhibition Profile
EGFR-IN-120 has demonstrated high potency and selectivity for wild-type EGFR and certain

activating mutants. Its inhibitory activity has been quantified through various in vitro kinase

assays, with the half-maximal inhibitory concentration (IC₅₀) values serving as a key metric of

its potency.
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Table 3: In Vitro Inhibitory Activity of EGFR-IN-120 against EGFR and its Mutants

Target IC₅₀ (nM) Reference

EGFR (wild-type) 21 [1][3][6]

EGFR (L858R mutant) 63 [1][3][6]

EGFR (L861Q mutant) 4 [1][3][6]

HER4 (erbB4) 7640 [1][6]

The data clearly indicates that EGFR-IN-120 is a highly potent inhibitor of wild-type EGFR and

the L861Q mutant, with a slightly lower potency against the L858R mutant. Importantly, it

exhibits significant selectivity for EGFR over the closely related HER4 kinase, suggesting a

favorable selectivity profile.[1][6] A screening against a panel of 55 other kinases showed

minimal activity, further highlighting its specificity for EGFR.[3][7]

Cellular Activity
In cell-based assays, EGFR-IN-120 has been shown to effectively inhibit the proliferation of

cancer cell lines that are dependent on EGFR signaling.

Table 4: Anti-proliferative Activity of EGFR-IN-120 in Colon Cancer Cell Lines[1]

Cell Line IC₅₀ (µM)

HT29 1.96

SW480 1.04

Furthermore, treatment with EGFR-IN-120 has been demonstrated to completely block the

EGF-induced autophosphorylation of wild-type EGFR in U-2OS cells at a concentration of 10

µM.[1][6] Studies have also shown that it can induce apoptosis in HT29 and SW480 colon

cancer cells in a dose-dependent manner.[1]

Experimental Protocols
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The following sections provide detailed methodologies for key experiments relevant to the

characterization of EGFR-IN-120. These protocols are based on established methods and can

be adapted for specific research needs.

EGFR Kinase Assay (Biochemical)
This protocol outlines a general method for determining the IC₅₀ value of EGFR-IN-120 against

purified EGFR kinase.

Objective: To quantify the in vitro potency of EGFR-IN-120 in inhibiting EGFR kinase activity.

Materials:

Purified recombinant human EGFR (wild-type or mutant)

Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-

glycerophosphate, 5% glycerol, 0.2 mM DTT)

ATP

Suitable peptide substrate (e.g., Y12-Sox conjugated peptide)

EGFR-IN-120 (dissolved in DMSO)

384-well, white, non-binding surface microtiter plate

Plate reader capable of fluorescence or luminescence detection

Procedure:

Prepare serial dilutions of EGFR-IN-120 in 50% DMSO.

In a 384-well plate, add 0.5 µL of the diluted inhibitor or 50% DMSO (vehicle control) to the

respective wells.

Add 5 µL of the EGFR enzyme solution (at a pre-determined optimal concentration) to each

well.

Pre-incubate the plate for 30 minutes at 27°C to allow for inhibitor binding.
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Prepare a master mix of the peptide substrate and ATP in the kinase reaction buffer.

Initiate the kinase reaction by adding 45 µL of the substrate/ATP mix to each well.

Immediately place the plate in the reader and monitor the signal (e.g., fluorescence) at

regular intervals for 30-120 minutes.

Determine the initial reaction velocity from the linear portion of the progress curves.

Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response

curve to calculate the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of EGFR-IN-120 on

cancer cell lines.

Objective: To determine the concentration of EGFR-IN-120 required to inhibit the growth of

cancer cells by 50% (GI₅₀).

Materials:

Cancer cell line of interest (e.g., HT29, SW480, A549)

Complete cell culture medium

EGFR-IN-120 (dissolved in DMSO)

96-well cell culture plates

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader capable of measuring absorbance at 570 nm

Procedure:
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Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of EGFR-IN-120 in complete cell culture medium.

Remove the existing medium and treat the cells with the various concentrations of the

inhibitor or vehicle control (medium with DMSO).

Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot the values

against the logarithm of the inhibitor concentration to determine the GI₅₀.

Western Blot Analysis of EGFR Pathway Inhibition
This protocol is for examining the effect of EGFR-IN-120 on the phosphorylation status of

EGFR and its downstream signaling proteins.

Objective: To confirm the mechanism of action of EGFR-IN-120 by observing the inhibition of

EGFR signaling in a cellular context.

Materials:

Cancer cell line of interest

EGFR-IN-120

EGF (Epidermal Growth Factor)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-

ERK, anti-phospho-Akt, anti-total-Akt, and a loading control like anti-β-actin or anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Serum-starve the cells for 12-24 hours.

Pre-treat the cells with various concentrations of EGFR-IN-120 or vehicle control for 1-2

hours.

Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes.

Wash the cells with ice-cold PBS and lyse them.

Determine the protein concentration of the lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and then incubate with the appropriate primary antibodies overnight at

4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities to assess the dose-dependent inhibition of protein

phosphorylation.

Signaling Pathways and Experimental Workflows
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Visualizing the EGFR signaling pathway and the experimental workflows aids in understanding

the mechanism of action of EGFR-IN-120 and the process of its evaluation.
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Caption: EGFR Signaling Pathway and the Point of Inhibition by EGFR-IN-120.
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Caption: General Experimental Workflow for the Evaluation of EGFR-IN-120.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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